molecular formula C9H7N7 B11887215 3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile

3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile

Cat. No.: B11887215
M. Wt: 213.20 g/mol
InChI Key: SNFDZJZQURGIEB-UHFFFAOYSA-N
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Description

3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of various enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile typically involves the oxidative cyclization of 4-alkylidenehydrazino- or 4-arylmethylidenehydrazino-1H-pyrazolo[3,4-d]pyrimidines. This key step is often carried out using 70% nitric acid . Another method involves the use of FeCl3 for oxidative cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile is unique due to its specific structural features that allow it to act as a potent CDK2 inhibitor. Its ability to form stable hydrogen bonds within the active site of CDK2 makes it a promising candidate for further drug development .

Properties

Molecular Formula

C9H7N7

Molecular Weight

213.20 g/mol

IUPAC Name

3-(3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl)propanenitrile

InChI

InChI=1S/C9H7N7/c10-2-1-3-15-9-7(4-13-15)8-11-5-14-16(8)6-12-9/h4-6H,1,3H2

InChI Key

SNFDZJZQURGIEB-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C2=C1C3=NC=NN3C=N2)CCC#N

Origin of Product

United States

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